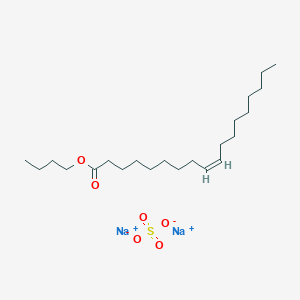

Butyl oleate sulfate sodium salt

Description

Academic Context and Significance of Ester-Based Anionic Surfactants

Ester-based anionic surfactants represent a significant class of surface-active agents in chemical science. Their defining feature is an ester linkage connecting the hydrophobic alkyl chain and the hydrophilic head group. researchgate.net This structural characteristic often imparts favorable properties, such as good biodegradability, as the ester bond can be cleaved by lipases or esterases. researchgate.net

The academic interest in these surfactants, such as sodium lauryl sulfoacetate (SLSA) and sodium myristyl sulfoacetate (SMSA), stems from their complex self-aggregation and phase behavior in aqueous solutions. acs.orgelsevierpure.comacs.org Researchers utilize techniques like differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray scattering (SAXS/WAXS) to study their lyotropic and thermotropic phases. acs.orgelsevierpure.comacs.org Such studies are crucial for understanding how these surfactants will perform in various formulations, from personal care products to industrial detergents. acs.orgresearchgate.net

The presence of the ester group can also present challenges, particularly concerning hydrolytic stability. The rate of hydrolysis is influenced by the molecular structure and the pH of the environment. researchgate.net For instance, cationic ester-based surfactants tend to hydrolyze rapidly under alkaline conditions, whereas anionic and non-ionic variants are generally more resistant. researchgate.net This balance between biodegradability and stability is a key area of research, aiming to design surfactants tailored for specific applications with optimal performance and environmental profiles. researchgate.netsci-hub.se

Historical Evolution of Sulfated Fatty Acid Derivatives in Chemical Sciences

The use of fats and oils, the precursors to fatty acids, has been integral throughout human history for various purposes, including domestic and cosmetic applications. nih.govnih.gov The scientific understanding of these molecules began to take shape in the late 18th century. nih.gov The industrial revolution spurred large-scale production methods like saponification, which involves boiling fats with a strong alkali to produce soap, a simple form of a fatty acid salt. nih.gov

The development of sulfated fatty acid derivatives for use as detergents and wetting agents became a significant advancement in applied chemistry. The reaction of fatty acids and their esters with sulfating agents like sulfuric acid or oleum (B3057394) to create water-soluble, surface-active products has become a widespread industrial practice. google.comgoogle.com

In the mid-20th century, extensive research was conducted on α-sulfo fatty methyl esters (α-MES), particularly those derived from tallow (B1178427) and palm oil. sci-hub.se Despite initial challenges, continued research and development led to the resolution of technical issues by the 1990s. sci-hub.se By the early 2000s, α-MES gained acceptance as a superior surfactant due to its excellent detergency, tolerance to hard water, and rapid biodegradability, positioning it as a potential substitute for other major anionic surfactants. sci-hub.se This evolution highlights the ongoing drive to develop more effective and environmentally friendly surfactants from renewable resources. nih.govnih.gov

Structural Classification within the Anionic Surfactant Landscape

Surfactants are broadly categorized based on the electrical charge of their hydrophilic "head" group. wikipedia.org The main classifications are anionic (negatively charged), cationic (positively charged), non-ionic (no charge), and zwitterionic or amphoteric (containing both positive and negative charges). wikipedia.orgsanyo-chemical-solutions.comesteem-india.com

Anionic surfactants are the most widely used type, valued for their cleaning and foaming properties. slideshare.net They are characterized by a negatively charged functional group at their head, which can be a sulfate (B86663), sulfonate, phosphate, or carboxylate. wikipedia.orgesteem-india.com

Butyl oleate (B1233923) sulfate sodium salt falls squarely into the sulfate sub-category of anionic surfactants. Its structure consists of:

A long, non-polar (hydrophobic) alkyl chain derived from oleic acid and butanol. smolecule.comsaapedia.org

A polar (hydrophilic) head containing a sulfate group (-OSO₃⁻) with a sodium counter-ion (Na⁺). smolecule.comalfa-chemistry.com

This dual nature allows the molecule to orient itself at interfaces, such as between oil and water, reducing surface tension and enabling emulsification and cleaning. sanyo-chemical-solutions.comfoodcom.pl The specific combination of the butyl ester and the oleate chain contributes to its unique properties, such as its oily liquid form and its effectiveness in specific applications like textile processing. smolecule.comsaapedia.org

Data Tables

Table 1: Chemical Properties of Butyl Oleate Sulfate Sodium Salt

| Property | Value | References |

|---|---|---|

| Chemical Name | This compound | smolecule.comalfa-chemistry.com |

| Synonyms | Sodium butyl 9(or 10)-(sulphonatooxy)octadecanoate | smolecule.comalfa-chemistry.com |

| Molecular Formula | C₂₂H₄₃NaO₆S or C₂₂H₄₄O₆S·Na | saapedia.orgalfa-chemistry.com |

| Molecular Weight | ~458.63 g/mol | saapedia.orgalfa-chemistry.com |

| Appearance | Red-brown transparent oily liquid or solid | saapedia.org |

| Solubility | Soluble in water | saapedia.org |

| Stability | Stable in weak acid, weak alkali, and hard water; Unstable and prone to hydrolysis in strong acid or alkali. | smolecule.comsaapedia.org |

Table 2: Synthesis of this compound

| Step | Reaction | Description | References |

|---|---|---|---|

| 1. Esterification (Formation of Butyl Oleate) | Oleic Acid + Butanol → Butyl Oleate + Water | Oleic acid is reacted with butanol, often with a catalyst, to form the ester butyl oleate. | saapedia.orgwikipedia.orggoogle.com |

| 2. Sulfation | Butyl Oleate + Sulfating Agent (e.g., SO₃) → Butyl Oleate Sulfate | The butyl oleate is then reacted with a sulfating agent, such as sulfur trioxide, to add a sulfate group. | smolecule.comsaapedia.org |

| 3. Neutralization | Butyl Oleate Sulfate + NaOH → this compound + H₂O | The resulting butyl oleate sulfate is neutralized with a base, typically sodium hydroxide (B78521), to form the final sodium salt. | smolecule.com |

Structure

2D Structure

Properties

Molecular Formula |

C22H42Na2O6S |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

disodium;butyl (Z)-octadec-9-enoate;sulfate |

InChI |

InChI=1S/C22H42O2.2Na.H2O4S/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2;;;1-5(2,3)4/h12-13H,3-11,14-21H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2/b13-12-;;; |

InChI Key |

CAQMWFJWGWYQCY-XJYPRCJUSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Butyl Oleate Sulfate Sodium Salt

Precursor Butyl Oleate (B1233923) Synthesis

The foundational step in producing Butyl Oleate Sulfate (B86663) Sodium Salt is the synthesis of its precursor, Butyl Oleate (C₂₂H₄₂O₂). wikipedia.org This fatty acid ester is typically formed through the condensation reaction of oleic acid and butanol. wikipedia.org Several catalytic pathways exist for this process, each with distinct characteristics and applications.

Esterification Reactions: Oleic Acid and Butanol Pathways

The most direct route to Butyl Oleate is the esterification of oleic acid with butanol. This reaction involves combining the carboxylic acid (oleic acid) with the alcohol (butanol) to form an ester and water. researchgate.net To overcome the reversible nature of this reaction and increase the yield, catalysts are employed, and the water byproduct is often removed. researchgate.netirjet.net

Traditional chemical synthesis of Butyl Oleate often utilizes strong acid catalysts to accelerate the reaction. researchgate.net This method is effective but requires careful control of reaction conditions and subsequent purification steps to remove the acid catalyst. chemicalbook.comgoogle.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (APTS), tin (II) chloride (SnCl₂), and various acidic clays (B1170129) like montmorillonite. researchgate.netchemicalbook.comufv.brmdpi.com The reaction is typically heated to facilitate the esterification. chemicalbook.com For instance, using sulfuric acid as a catalyst, oleic acid and n-butanol are heated, and the reaction proceeds to form Butyl Oleate. chemicalbook.com Studies have shown that catalysts like SnCl₂ are as active as sulfuric acid and can offer advantages such as reduced reactor corrosion. mdpi.com The choice of catalyst and reaction conditions significantly impacts the conversion rate.

One study investigated various acid catalysts for the esterification of oleic acid with butanol. The optimal conditions were found to be a 1:6 molar ratio of oleic acid to butanol at a temperature of 80°C with 1 wt% H₂SO₄, which resulted in a 92.3% yield after 6 hours. researchgate.netufv.br

Table 1: Comparison of Acid Catalysts for Butyl Oleate Synthesis

| Catalyst | Oleic Acid:Butanol Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| H₂SO₄ | 1:6 | 80 | 6 | 92.3 ± 0.2 | researchgate.net, ufv.br |

| AlCl₃ | 1:6 | 80 | 6 | Lower than H₂SO₄ | researchgate.net |

| Fe₂(SO₄)₃ | 1:6 | 80 | 6 | Lower than H₂SO₄ | researchgate.net |

| APTS | 1:6 | 80 | 6 | Lower than H₂SO₄ | researchgate.net |

This interactive table summarizes the findings from studies on acid-catalyzed esterification.

An alternative, "greener" approach to Butyl Oleate synthesis is the use of enzymes as catalysts. wikipedia.orgacs.org Lipases, particularly from sources like Candida rugosa and Rhizomucor miehei, are commonly employed for this biocatalytic process. researchgate.netacs.orgkoreascience.kr This method offers high selectivity and operates under milder reaction conditions (e.g., lower temperatures), which minimizes the formation of by-products and reduces energy consumption. researchgate.netacs.org

The enzymatic synthesis follows a mechanism where the lipase (B570770) enzyme first reacts with oleic acid to form an acyl-enzyme intermediate, which then reacts with butanol to produce Butyl Oleate and regenerate the enzyme. researchgate.net The efficiency of this process can be enhanced by immobilizing the lipase on a solid support, which allows for easier separation and reuse of the catalyst. researchgate.net Research has demonstrated that a nearly 100% yield of Butyl Oleate can be achieved within a 30-minute residence time at 30°C in a microreactor using free Rhizomucor miehei lipase. acs.org

Different reaction systems, such as those using reverse micelles or macro-heterogeneous n-heptane/enzyme systems, have been explored to optimize the synthesis. conicet.gov.ar For example, using a crude lipolytic extract from Penicillium corylophilum, a maximum yield of 92% was achieved after 24 hours. conicet.gov.ar

Butyl Oleate can also be produced by the transesterification of triglycerides found in vegetable oils, such as rapeseed or sunflower oil, with butanol. google.comresearchgate.netnih.gov This process offers a way to utilize renewable feedstocks, including waste cooking or refining oils, potentially lowering production costs by 20-30% compared to using pure oleic acid. google.com

The reaction can be catalyzed by either chemical catalysts or enzymes. nih.govkataliz.org.ua For instance, a patented process describes the hydrolysis of rape oil to crude fatty acids, followed by esterification with butanol. google.com Enzymatic transesterification using lipases like Novozym 435 has also been shown to be effective. researchgate.netnih.gov In one study, the transesterification of rapeseed oil with methanol, using tert-butanol (B103910) as a co-solvent to mitigate the negative effects of excess methanol, achieved a 76.1% conversion with Novozym 435 as the catalyst. nih.gov While this example uses methanol, the principle applies to butanol as well, highlighting the viability of enzymatic transesterification. nih.govkataliz.org.ua

Process Optimization for Butyl Oleate Yield and Purity

Maximizing the yield and purity of Butyl Oleate requires careful optimization of several reaction parameters. Key factors that influence the outcome of the esterification reaction include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. researchgate.netresearchgate.net

Molar Ratio : Increasing the molar ratio of butanol to oleic acid can shift the reaction equilibrium towards the formation of the ester. researchgate.netresearchgate.net However, an excessive amount of alcohol can complicate downstream purification. Studies have identified optimal ratios, such as 1:6 (oleic acid to butanol) for acid catalysis and 2.4:1 (butanol to oleic acid) for certain heterogeneous catalysts, beyond which the esterification rate may decrease. ufv.brresearchgate.net

Temperature : Higher temperatures generally increase the reaction rate. For acid-catalyzed reactions, temperatures around 80-150°C are common. researchgate.netchemicalbook.com For enzymatic reactions, optimal temperatures are typically lower and more specific to the enzyme's stability, often in the range of 30-60°C. acs.orgresearchgate.net

Catalyst Concentration : The amount of catalyst is a critical parameter. For acid catalysts, a loading of around 1-1.2% by weight relative to the oleic acid is often effective. researchgate.netresearchgate.net

Water Removal : As water is a byproduct of esterification, its continuous removal from the reaction mixture can significantly increase the conversion yield by preventing the reverse hydrolysis reaction. koreascience.kr

A process for producing high-purity Butyl Oleate from rape oil fatty acid specifies esterification followed by vacuum fractional distillation to remove impurities, achieving an ester content of ≥99.5%. google.com

Sulfation Chemistry of Butyl Oleate

The conversion of Butyl Oleate to Butyl Oleate Sulfate Sodium Salt involves a two-step chemical transformation: sulfation followed by neutralization. smolecule.comsaapedia.org

The first step is the sulfation of the Butyl Oleate precursor. This is typically achieved by reacting Butyl Oleate with a strong sulfating agent, such as concentrated sulfuric acid or sulfur trioxide (SO₃). smolecule.comsaapedia.orgecfr.gov This reaction introduces a sulfate group to the molecule, forming Butyl Oleate Sulfate. smolecule.com

The second step is the neutralization of the acidic Butyl Oleate Sulfate intermediate. An aqueous solution of a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate, is used to neutralize the product from the sulfation step. smolecule.comsaapedia.orgecfr.gov This reaction forms the final product, this compound, and water. smolecule.com The resulting anionic surfactant is a brown-red, transparent oily liquid. chemicalbook.com The entire process requires precise control over parameters like temperature and reagent concentration to ensure high conversion rates and minimize side reactions like hydrolysis. smolecule.com

Sulfation : Butyl Oleate + SO₃ → Butyl Oleate Sulfate smolecule.com

Neutralization : Butyl Oleate Sulfate + NaOH → this compound + H₂O smolecule.com

Mechanism of Sulfate Ester Formation

The formation of the sulfate ester is the initial and crucial step in the synthesis of this compound. This reaction involves the addition of a sulfating agent to the double bond of the butyl oleate molecule. google.com The mechanism typically proceeds via an electrophilic attack on the electron-rich double bond of the oleate chain. smolecule.com

When a sulfating agent like sulfur trioxide (SO₃) is used, the sulfur atom, being highly electrophilic, is attacked by the π-electrons of the carbon-carbon double bond in butyl oleate. This leads to the formation of a carbocation intermediate and a sulfonate group. The reaction is completed by the subsequent reaction of the carbocation with the negatively charged oxygen of the sulfonate group, resulting in the formation of a cyclic intermediate which then rearranges to the more stable sulfate ester.

Alternatively, with a reagent like chlorosulfonic acid (ClSO₃H), the electrophilic sulfur atom is attacked by the double bond, leading to the formation of a carbocation and the chlorosulfate (B8482658) anion. The chloride ion then attacks the carbocation, or a proton is eliminated, to form the final product. The reaction with chlorosulfonic acid also generates hydrogen chloride as a byproduct. smolecule.com

Choice of Sulfating Reagents and Reaction Conditions

The selection of the sulfating agent and the optimization of reaction conditions are critical for achieving high yield and purity of the final product. smolecule.com Commonly used sulfating agents include sulfur trioxide (SO₃), oleum (B3057394) (a solution of SO₃ in sulfuric acid), and chlorosulfonic acid (ClSO₃H). smolecule.comgoogle.comcleaninginstitute.org

| Sulfating Reagent | Reaction Conditions | Advantages | Disadvantages |

| Sulfur Trioxide (SO₃) | Typically used in a gaseous form and requires specialized equipment for handling. The reaction is highly exothermic and requires careful temperature control. smolecule.com | High reactivity, leads to high conversion rates. smolecule.com | Can cause side reactions like charring and discoloration if not properly controlled. |

| Oleum | The reaction is carried out by mixing the unsaturated fatty acid ester with oleum. The temperature is generally kept below 40°C. google.com | Readily available and relatively inexpensive. | Can lead to the formation of inorganic sulfate byproducts. google.com |

| Chlorosulfonic Acid (ClSO₃H) | The reaction is typically carried out in a solvent and at low temperatures to control its high reactivity. smolecule.com | Highly reactive and effective for sulfation. smolecule.comnih.gov | Produces corrosive hydrogen chloride gas as a byproduct. smolecule.com |

The molar ratio of the unsaturated fatty acid ester to the sulfating agent is a key parameter, typically ranging from 1:0.3 to 1:1. google.com Precise control of the reaction temperature is crucial to prevent unwanted side reactions. smolecule.com

Control of Side Reactions and By-product Formation

Several side reactions can occur during the sulfation of butyl oleate, leading to the formation of undesirable by-products. These can include hydrolysis of the ester bond, polymerization of the unsaturated fatty acid, and the formation of inorganic salts. smolecule.comsaapedia.org

To minimize these side reactions, several strategies are employed:

Temperature Control: Maintaining a low reaction temperature is critical to prevent the exothermic reaction from getting out of control and causing degradation of the product. smolecule.com

Reagent Addition: Gradual addition of the sulfating agent to the butyl oleate helps to control the reaction rate and dissipate the heat generated. google.com

Use of Solvents: Performing the reaction in an inert solvent can help to dilute the reactants and moderate the reaction.

By-product Removal: In the case of chlorosulfonic acid, the hydrogen chloride gas produced must be effectively removed to prevent it from participating in unwanted side reactions. smolecule.com

Neutralization and Sodium Salt Formation

Following the sulfation step, the resulting butyl oleate sulfate, which is an acidic intermediate, is neutralized with a base to form the final sodium salt. smolecule.comepa.gov

pH Control and Salt Precipitation/Isolation

The neutralization process is critical for the yield, purity, and stability of the final product. smolecule.com It is typically carried out by adding a base, most commonly sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to the reaction mixture. smolecule.comsaapedia.org

Precise pH control is essential during neutralization. The pH is carefully adjusted to be alkaline to ensure complete conversion to the sodium salt. google.com The neutralization reaction generates heat and must be carefully controlled to prevent hydrolysis of the ester linkage, which can occur under strongly acidic or alkaline conditions. saapedia.orgnoaa.gov Loop reactors with heat exchangers are sometimes used to manage the heat of neutralization and maintain a stable temperature. google.com

After neutralization, the this compound is typically isolated from the reaction mixture. This can be achieved through precipitation by cooling the solution, followed by filtration. acs.org In some processes, ethanol (B145695) extraction and subsequent de-ethanol steps are employed for purification. saapedia.org The final product is often a red-brown transparent oily liquid or a solid. saapedia.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis, and the production of surfactants is no exception. surfactgreen.comresearchgate.net Green chemistry principles are being applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. surfactgreen.com

Solvent-Free and Heterogeneously Catalyzed Reactions

A key focus of green chemistry in this context is the move towards solvent-free reaction conditions. surfactgreen.comresearchgate.net Eliminating volatile organic solvents reduces environmental pollution and simplifies product purification. rsc.org Research has shown that the esterification of oleic acid with butanol, the precursor to butyl oleate, can be carried out under solvent-free conditions. nih.gov

Furthermore, the use of heterogeneous catalysts is a promising green alternative to traditional homogeneous catalysts like sulfuric acid. rsc.orgacs.orgyoutube.com Heterogeneous catalysts are solid materials that can be easily separated from the reaction mixture and reused, which simplifies the process and reduces waste. acs.orgacs.org Examples of heterogeneous catalysts investigated for related esterification reactions include sulfonated carbons and functionalized mesoporous silicas. rsc.orgacs.org These catalysts offer high stability and activity, making them suitable for industrial applications. rsc.org

Enzymatic approaches are also being explored as a green alternative. Lipases can be used for the initial esterification of oleic acid and butanol. smolecule.com This enzymatic step can be followed by a chemical sulfation, creating a hybrid synthesis route that leverages the selectivity of enzymes. smolecule.com

Atom Economy Considerations

The first stage is the Fischer esterification of oleic acid with butanol to produce butyl oleate and water. The balanced chemical equation is as follows:

C₁₈H₃₄O₂ (Oleic Acid) + C₄H₁₀O (Butanol) → C₂₂H₄₂O₂ (Butyl Oleate) + H₂O (Water)

The second stage involves the sulfation of butyl oleate followed by neutralization. Two common sulfating agents are sulfur trioxide (SO₃) and chlorosulfonic acid (HSO₃Cl).

Pathway 1: Sulfation with Sulfur Trioxide

C₂₂H₄₂O₂ (Butyl Oleate) + SO₃ (Sulfur Trioxide) → C₂₂H₄₂O₅S (Butyl Oleate Sulfate) C₂₂H₄₂O₅S (Butyl Oleate Sulfate) + NaOH (Sodium Hydroxide) → C₂₂H₄₁NaO₅S (this compound) + H₂O (Water)

Note: For the purpose of atom economy calculation, the intermediate butyl oleate sulfate is not considered in the final tally of reactants and products.

Pathway 2: Sulfation with Chlorosulfonic Acid

C₂₂H₄₂O₂ (Butyl Oleate) + HSO₃Cl (Chlorosulfonic Acid) → C₂₂H₄₂O₅S (Butyl Oleate Sulfate) + HCl (Hydrogen Chloride) C₂₂H₄₂O₅S (Butyl Oleate Sulfate) + 2NaOH (Sodium Hydroxide) → C₂₂H₄₁NaO₅S (this compound) + NaCl (Sodium Chloride) + 2H₂O (Water)

The atom economy for each pathway is calculated using the molecular weights of the reactants and the desired final product, this compound.

Detailed Research Findings

The analysis of atom economy reveals a significant difference between the two synthetic pathways, primarily due to the byproducts generated during the sulfation and neutralization steps.

The esterification of oleic acid with butanol exhibits a high atom economy, with water being the only byproduct. This initial step is relatively efficient in terms of atom utilization.

In contrast, the pathway involving chlorosulfonic acid generates hydrogen chloride as a byproduct during the sulfation step. The following neutralization step requires two equivalents of sodium hydroxide, leading to the formation of sodium chloride and a greater amount of water as byproducts. These additional byproducts significantly lower the atom economy of this route.

From a green chemistry perspective, the synthesis pathway utilizing sulfur trioxide is preferable due to its higher atom economy, which translates to less waste generation and more efficient use of raw materials.

Interactive Data Tables

Table 1: Molecular Weights of Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Oleic Acid | C₁₈H₃₄O₂ | 282.47 nist.govwikipedia.orgsigmaaldrich.comusbio.nettargetmol.com |

| Butanol | C₄H₁₀O | 74.12 nist.govwikipedia.orgnih.govsigmaaldrich.comsigmaaldrich.com |

| Butyl Oleate | C₂₂H₄₂O₂ | 338.57 nih.govthegoodscentscompany.comsigmaaldrich.comnist.gov |

| Water | H₂O | 18.02 |

| Sulfur Trioxide | SO₃ | 80.06 nih.govwikipedia.orgnist.govpw.livenist.gov |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 fishersci.comchemicalbook.comshreesulphuric.comottokemi.comsigmaaldrich.com |

| Sodium Hydroxide | NaOH | 40.00 vedantu.comck12.orgunacademy.comwebqc.orgwebqc.org |

| This compound | C₂₂H₄₁NaO₅S | 459.64 smolecule.com |

| Hydrogen Chloride | HCl | 36.46 |

| Sodium Chloride | NaCl | 58.44 |

Table 2: Atom Economy Calculation for Esterification (Stage 1)

| Reactants | Molar Mass of Reactants ( g/mol ) | Desired Product | Molar Mass of Desired Product ( g/mol ) | Atom Economy (%) |

| Oleic Acid + Butanol | 282.47 + 74.12 = 356.59 | Butyl Oleate | 338.57 | (338.57 / 356.59) * 100 = 94.95% |

| Reactants | Total Molar Mass of Reactants ( g/mol ) | Desired Product | Molar Mass of Desired Product ( g/mol ) | Atom Economy (%) |

| Oleic Acid + Butanol + SO₃ + NaOH | 282.47 + 74.12 + 80.06 + 40.00 = 476.65 | This compound | 459.64 | (459.64 / 476.65) * 100 = 96.43% |

| Reactants | Total Molar Mass of Reactants ( g/mol ) | Desired Product | Molar Mass of Desired Product ( g/mol ) | Atom Economy (%) |

| Oleic Acid + Butanol + HSO₃Cl + 2NaOH | 282.47 + 74.12 + 116.52 + (2 * 40.00) = 553.11 | This compound | 459.64 | (459.64 / 553.11) * 100 = 83.10% |

Advanced Structural Elucidation and Molecular Characterization

Spectroscopic Analysis of Butyl Oleate (B1233923) Sulfate (B86663) Sodium Salt

Spectroscopic methods are indispensable for elucidating the molecular structure of Butyl Oleate Sulfate Sodium Salt, providing insights into its functional groups, connectivity, and isomeric forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules like this compound. aocs.org Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In the ¹H NMR spectrum of the precursor, butyl oleate, characteristic signals reveal the key structural components. researchgate.netchemicalbook.comsciepub.com The olefinic protons of the oleic acid chain appear as a multiplet around 5.34 ppm. The triplet corresponding to the methyl group of the butyl chain is observed at approximately 0.9 ppm, while the methylene (B1212753) group adjacent to the ester oxygen shows a triplet at around 4.05 ppm. researchgate.net The remaining methylene protons of both the oleic acid and butyl chains produce a complex series of signals in the aliphatic region of the spectrum. redalyc.org

The ¹³C NMR spectrum of butyl oleate further confirms the structure, with the carbonyl carbon of the ester group resonating around 173 ppm. researchgate.netresearchgate.net The olefinic carbons are typically found in the 128-131 ppm range. nih.gov The carbons of the butyl group and the long aliphatic chain of the oleate moiety appear at various chemical shifts in the upfield region of the spectrum. researchgate.netmagritek.com

Upon sulfation and neutralization to form this compound, significant changes in the NMR spectra are expected, particularly for the carbons and protons near the site of sulfation on the oleate backbone. These shifts would be crucial in confirming the position of the sulfate group and identifying any potential isomers formed during the synthesis process.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oleate Chain | ||

| -CH=CH- | ~ 5.34 (multiplet) | ~ 128-131 |

| -CH₂- adjacent to sulfate | Shifted downfield | Shifted downfield |

| Aliphatic -CH₂- | ~ 1.2-2.3 | ~ 22-35 |

| Terminal -CH₃ | ~ 0.88 (triplet) | ~ 14 |

| Butyl Ester Group | ||

| -O-CH₂- | ~ 4.05 (triplet) | ~ 64 |

| -CH₂-CH₂-CH₃ | ~ 1.3-1.6 | ~ 19-31 |

| -CH₃ | ~ 0.9 (triplet) | ~ 13 |

| Ester Carbonyl |

Note: The exact chemical shifts can vary depending on the solvent and the specific position of the sulfate group.

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation patterns of this compound, which aids in confirming its identity and structural features. americanlaboratory.comacs.org The expected monoisotopic mass of this compound (C₂₂H₄₃NaO₆S) is approximately 480.25 g/mol .

In an MS analysis, the molecule would likely be ionized, and the resulting mass-to-charge ratio (m/z) of the molecular ion would be measured. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

Collision-induced dissociation (CID) MS/MS experiments can be used to fragment the molecular ion, providing valuable structural information. nih.gov The fragmentation patterns of esters often involve cleavage at the bonds adjacent to the carbonyl group. libretexts.orgyoutube.comyoutube.com For this compound, characteristic fragmentation would likely involve the loss of the butyl group, the butoxy group, or cleavage at the sulfate ester linkage. The observation of a fragment ion at m/z 97, corresponding to HOSO₃⁻, would be a strong indicator of the presence of a sulfate group. nih.gov The fragmentation of the oleate chain can also provide information about the location of the double bond and the sulfate group. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts. nih.gov

Key expected absorption bands include:

C-H stretching: Around 2850-2960 cm⁻¹ from the aliphatic chains of the butyl and oleate groups.

C=O stretching: A strong absorption band around 1740 cm⁻¹ characteristic of the ester carbonyl group. researchgate.net

S=O stretching: Strong and broad absorption bands in the region of 1210-1260 cm⁻¹ are characteristic of the S=O stretching in organic sulfate esters. jst.go.jpnih.govresearchgate.net

C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching of the ester and sulfate groups.

The presence and position of these bands in the FTIR spectrum provide confirmatory evidence for the successful synthesis and the presence of the key functional groups in this compound. spectrabase.comnist.govresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its presence in various matrices. americanlaboratory.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing the purity of the butyl oleate intermediate used in the synthesis of the final product. nih.govoiv.int The synthesis of butyl oleate from oleic acid and butanol can sometimes result in impurities such as unreacted starting materials or byproducts from side reactions. google.comchemicalbook.comresearchgate.netcolab.ws

In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected, providing both qualitative and quantitative information. This technique can effectively identify and quantify any residual oleic acid, butanol, or other fatty acid esters that may be present in the butyl oleate starting material, ensuring a high-purity precursor for the sulfation step. nih.gov

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of anionic surfactants like this compound. thermofisher.comshimadzu.comresearchgate.net Due to its relatively high molecular weight and ionic nature, this compound is not suitable for direct analysis by GC.

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For anionic surfactants, reversed-phase HPLC is commonly employed, often using a C18 column. shimadzu.com A variety of detectors can be used, including UV-Vis (if the molecule has a chromophore), evaporative light scattering detection (ELSD), charged aerosol detection (CAD), or mass spectrometry (MS). thermofisher.comsielc.com

Developing a robust HPLC method for this compound would involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer), flow rate, and column temperature to achieve good separation and peak shape. americanlaboratory.comshu.ac.uk This allows for the accurate determination of the concentration of this compound in a sample, which is crucial for quality control and formulation studies.

Table 2: Summary of Analytical Techniques for this compound

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| ¹H NMR | Structural Elucidation | Proton environment, connectivity, isomerism |

| ¹³C NMR | Structural Elucidation | Carbon skeleton, functional groups, isomerism |

| Mass Spectrometry | Molecular Weight & Structure | Molecular formula confirmation, fragmentation patterns |

| FTIR | Functional Group Identification | Presence of ester, sulfate, and alkyl groups |

| GC-MS | Purity of Intermediate | Identification and quantification of impurities in butyl oleate |

| HPLC | Quantitative Analysis | Purity and concentration determination of the final product |

Advanced Characterization of Aggregated States

Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. malvernpanalytical.com The characterization of these nanoscale structures is vital, as their size, shape, and charge dictate the macroscopic properties of the surfactant solution.

Dynamic Light Scattering (DLS) is a non-invasive technique ideal for measuring the size of particles and molecules in suspension, such as surfactant micelles. malvernpanalytical.comresearchgate.net The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the micelles, with smaller particles diffusing more rapidly than larger ones. The analysis of these fluctuations yields the translational diffusion coefficient, which is then used to calculate the hydrodynamic diameter of the micelles via the Stokes-Einstein equation. muser-my.com

For this compound, DLS provides the Z-average hydrodynamic diameter, which is an intensity-weighted average size of the micellar population. It also yields the Polydispersity Index (PDI), a measure of the width of the size distribution. A low PDI value (e.g., < 0.2) indicates a monodisperse or narrowly distributed population of micelles. DLS is particularly sensitive to changes in micelle size due to variations in concentration, temperature, or the ionic strength of the solution. rsc.orgnih.gov For ionic surfactants, the addition of salt (e.g., sodium chloride) typically leads to an increase in micelle size. rsc.orgnih.gov This occurs because the salt ions screen the electrostatic repulsion between the charged head groups, allowing the micelles to pack more tightly and often transition from spherical to more elongated shapes. nih.gov

Table 2: Representative DLS Data on the Effect of Salt Concentration on this compound Micelles

This table shows hypothetical DLS results demonstrating the typical effect of increasing NaCl concentration on the size and polydispersity of anionic surfactant micelles at a fixed surfactant concentration above the CMC.

| NaCl Concentration (mM) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Interpretation |

| 0 | 4.5 | 0.15 | In deionized water, electrostatic repulsion between head groups keeps micelles relatively small and uniform. |

| 50 | 8.2 | 0.22 | Added salt screens head group repulsion, allowing for micellar growth. rsc.orgnih.gov |

| 100 | 15.6 | 0.28 | Further salt addition promotes the transition from spherical to larger, potentially ellipsoidal, micelles. nih.gov |

| 200 | 28.9 | 0.35 | Significant growth and increased polydispersity suggest the formation of larger, more complex aggregates. |

By analyzing the SAXS curve for a solution of this compound, it is possible to move beyond a simple spherical model. The data can be fitted to complex form factors that describe various geometries, such as core-shell spheres, ellipsoids, or cylinders. dannalab.comreading.ac.uk This analysis can determine:

Core and Shell Dimensions: For a core-shell model, SAXS can distinguish the hydrophobic core (formed by the butyl and oleate tails) from the hydrophilic shell (containing the sulfate head groups and associated counterions). dannalab.com

Aggregation Number (Nagg): The average number of surfactant monomers per micelle. nih.gov

Shape: The scattering profile can reveal whether the micelles are spherical, prolate (rod-like), or oblate (disc-like) ellipsoids. reading.ac.ukuni-saarland.de

SAXS studies on similar anionic surfactants have shown that increasing salt concentration not only increases the aggregation number but can also induce a sphere-to-rod or sphere-to-ellipsoid transition, which is clearly observable in the scattering data. reading.ac.ukresearchgate.net

Table 3: Detailed Micellar Parameters for this compound Derived from SAXS Data Fitting

This table presents a hypothetical but plausible set of structural parameters for this compound micelles in a 100 mM NaCl solution, as would be determined by fitting SAXS data to a core-shell ellipsoidal model.

| Parameter | Value | Description |

| Model Fit | Triaxial Core-Shell Ellipsoid | The scattering data is best described by an ellipsoidal shape with a distinct core and shell. reading.ac.uk |

| Radius of Gyration (Rg) | 4.8 nm | A measure of the overall size of the micelle. nih.gov |

| Aggregation Number (Nagg) | 110 | The average number of surfactant molecules that form a single micelle. nih.gov |

| Hydrophobic Core Semiaxes (a, b, c) | 2.5 nm, 2.5 nm, 4.0 nm | Dimensions of the core, indicating a prolate (rod-like) ellipsoid shape. |

| Hydrophilic Shell Thickness | 1.2 nm | The thickness of the hydrated layer containing the sulfate head groups. |

| Maximum Dimension (Dmax) | 10.4 nm | The longest possible distance within the micelle (2 * c + 2 * shell thickness). nih.gov |

Interfacial and Colloidal Science of Butyl Oleate Sulfate Sodium Salt Systems

Surface Activity and Interfacial Tension Reduction

The amphiphilic nature of butyl oleate (B1233923) sulfate (B86663) sodium salt, possessing both a hydrophobic butyl oleate tail and a hydrophilic sulfate head group, drives its accumulation at interfaces. This adsorption leads to a reduction in the interfacial tension between two immiscible phases, a key characteristic of surfactants.

Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to aggregate into micelles. wikipedia.orgwikipedia.org Below the CMC, the surfactant primarily exists as individual molecules in the solution and at the interface. jsirjournal.com As the concentration increases and reaches the CMC, the interface becomes saturated with monomers, and any further addition of the surfactant leads to the formation of micelles. wikipedia.org This phenomenon is accompanied by abrupt changes in various physicochemical properties of the solution, which are utilized to determine the CMC. mdpi.com

Several techniques are commonly employed to determine the CMC of anionic surfactants like butyl oleate sulfate sodium salt. acs.org These methods include:

Tensiometry: This is a classic method that involves measuring the surface tension of the surfactant solution as a function of its concentration. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. wikipedia.org

Conductivity Measurements: For ionic surfactants, the electrical conductivity of the solution changes at the CMC. Below the CMC, conductivity increases almost linearly with concentration. Above the CMC, the rate of increase in conductivity slows down due to the formation of micelles, which have a lower mobility than the individual surfactant ions.

Spectroscopic Methods: Techniques such as UV-Vis and fluorescence spectroscopy can be used with the aid of molecular probes. These probes exhibit different spectral properties in the bulk aqueous phase compared to the hydrophobic microenvironment of the micelles. A sharp change in the spectral signal indicates the onset of micellization. acs.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the formation of micelles, providing a detailed thermodynamic profile of the process. nih.gov

The CMC is a crucial parameter as it dictates the concentration range at which the surfactant is most effective in applications requiring interfacial tension reduction and solubilization. The purity of the surfactant and the presence of electrolytes can influence the measured CMC value. researchgate.net

Table 1: Methods for Determining Critical Micelle Concentration (CMC)

| Method | Principle | Observation at CMC |

| Tensiometry | Measurement of surface or interfacial tension. | Break in the plot of surface tension vs. log(concentration). wikipedia.org |

| Conductivity | Measurement of the solution's ability to conduct electricity. | Change in the slope of the conductivity vs. concentration plot. |

| Spectroscopy | Use of probes that change spectral properties in different environments. | Abrupt change in absorbance or fluorescence intensity. acs.org |

| Isothermal Titration Calorimetry | Measurement of heat changes during micellization. | Inflection point in the titration curve. nih.gov |

Equilibrium and Dynamic Interfacial Tension Measurements

The reduction of interfacial tension (IFT) by this compound can be characterized by both equilibrium and dynamic measurements.

Equilibrium Interfacial Tension: This refers to the steady-state IFT value achieved after the surfactant molecules have fully adsorbed and arranged themselves at the interface. mdpi.com Pendant drop tensiometry is a common method for these measurements, where the shape of a droplet of one liquid in another is analyzed. nih.gov

Dynamic Interfacial Tension: This describes the change in IFT over time as surfactant molecules diffuse from the bulk solution and adsorb at a newly formed interface. mdpi.com The rate at which the IFT decreases is an important factor in processes where interfaces are rapidly created, such as in emulsification or foaming. Rotating drop tensiometry is often used for these dynamic measurements. mdpi.com

Studies have shown that for some surfactant systems, the dynamic IFT curves exhibit a characteristic "L" shape, indicating a continuous aggregation of surfactant molecules at the interface until an ultra-low IFT is reached. mdpi.com The final equilibrium IFT value is dependent on the surfactant concentration, with a gradual decrease until the CMC is reached, after which it plateaus. mdpi.com

Adsorption Kinetics at Fluid Interfaces

The process of surfactant adsorption at fluid interfaces is a dynamic one, governed by the transport of surfactant molecules from the bulk phase to the sub-surface layer and their subsequent transfer to the interface itself. The kinetics of this process are influenced by several factors, including:

Diffusion: In many cases, the rate of adsorption is controlled by the diffusion of surfactant monomers to the interface.

Adsorption Barrier: An energy barrier may exist for the surfactant to move from the sub-surface to the interface, which can slow down the adsorption process.

The rate of adsorption is crucial for the effectiveness of a surfactant in dynamic applications. Faster adsorption kinetics lead to a more rapid reduction in interfacial tension.

Micellar and Supramolecular Assembly

Above the critical micelle concentration, this compound molecules self-assemble into organized aggregates known as micelles. This process is a hallmark of surfactant behavior and is driven by the minimization of unfavorable interactions between the hydrophobic tails of the surfactant and the surrounding water molecules.

Thermodynamics of Micellization

The formation of micelles is a spontaneous process governed by thermodynamic principles. The primary driving force for micellization is the hydrophobic effect, which leads to an increase in the entropy of the system. wikipedia.orgjsirjournal.com When the hydrophobic tails are removed from the aqueous environment and sequestered within the micellar core, the ordered structure of water molecules around the tails is disrupted, resulting in a significant increase in entropy. jsirjournal.com

The thermodynamic parameters of micellization, including the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization, can be determined experimentally. jetir.org

Gibbs Free Energy of Micellization (ΔG°mic): A negative value of ΔG°mic indicates that micellization is a spontaneous process. It can be calculated from the CMC value.

Enthalpy of Micellization (ΔH°mic): This parameter reflects the heat change associated with the formation of micelles. It can be endothermic or exothermic depending on the specific surfactant and conditions. Isothermal titration calorimetry (ITC) is a direct method to measure ΔH°mic. nih.govacs.org

Entropy of Micellization (ΔS°mic): This represents the change in randomness or disorder of the system upon micelle formation. It is typically positive and is the main contributor to the negative Gibbs free energy. jsirjournal.comjetir.org

The relationship between these parameters is given by the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic. nih.gov

Table 2: Thermodynamic Parameters of Micellization

| Parameter | Description | Significance |

| Gibbs Free Energy (ΔG°mic) | The energy available to do useful work during micellization. | A negative value indicates a spontaneous process. |

| Enthalpy (ΔH°mic) | The heat absorbed or released during micellization. | Can be endothermic or exothermic. |

| Entropy (ΔS°mic) | The change in disorder of the system upon micellization. | Typically positive and the main driving force for micellization. jsirjournal.comjetir.org |

Influence of Electrolyte Concentration and Counterion Specificity on Micelle Formation

The formation of micelles of ionic surfactants like this compound is significantly influenced by the presence of electrolytes in the solution.

Effect of Electrolyte Concentration: The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of an anionic surfactant generally leads to a decrease in the CMC. nih.govrsc.orgresearchgate.net This occurs because the added counterions (Na⁺) screen the electrostatic repulsion between the negatively charged sulfate head groups of the surfactant molecules in the micelle. nih.gov This shielding effect reduces the electrostatic barrier to micellization, making it easier for micelles to form at lower surfactant concentrations. researchgate.net The reduction in repulsion also allows for a more compact packing of the surfactant molecules within the micelle.

Counterion Specificity: The type of counterion can also affect micelle formation. This is known as counterion specificity. Different counterions, even at the same concentration, can have varying abilities to bind to the micelle surface and screen the head group repulsions. researchgate.net For anionic surfactants, the effectiveness of a counterion in promoting micellization often follows the Hofmeister series. Smaller, more hydrated ions are generally less effective at binding to the micelle surface compared to larger, less hydrated ions. nih.gov The specificity of counterion binding can influence not only the CMC but also the size, shape, and aggregation number of the micelles. kinampark.comnih.gov

Effects of pH on Aggregate Structures

The pH of an aqueous solution is a critical parameter that can significantly influence the aggregation behavior of this compound. This influence stems from the potential for hydrolysis of the ester linkage and changes in the ionization of the sulfate head group, which in turn alters the balance of forces governing self-assembly.

As an anionic surfactant, this compound possesses a negatively charged sulfate group. Its stability is pH-dependent; it is generally stable in weakly acidic, neutral, and weakly alkaline conditions but is susceptible to hydrolysis under strongly acidic or strongly alkaline environments. smolecule.comsaapedia.org In strongly acidic conditions, the ester linkage can be hydrolyzed, breaking the molecule into butanol and oleic acid derivatives. smolecule.com In strongly alkaline conditions, saponification (base-catalyzed hydrolysis) of the ester can occur.

The aggregation behavior of similar anionic surfactants provides insight into the expected effects of pH. For instance, sodium oleate, a fatty acid salt, transitions from forming vesicles at neutral to slightly alkaline pH (ca. 7-8) to ellipsoidal and then worm-like micelles as the pH increases further (pH 9-12). rsc.org This is driven by the deprotonation of the carboxylic acid group, which increases electrostatic repulsion between head groups. Similarly, studies on sodium lignosulfonate, another anionic sulfonate-containing molecule, show that its aggregation and the resulting solution's rheological properties are strongly pH-dependent. researchgate.net Between pH 2.89 and 10.34, an increase in pH leads to greater ionization of functional groups, resulting in the formation of a more extensive and stronger network structure, which increases viscosity and pseudoplasticity. researchgate.net However, above pH 10.34, electrostatic repulsion becomes dominant, disrupting the network and decreasing viscosity. researchgate.net

For this compound, the sulfate group remains ionized over a wide pH range. However, the stability of the ester bond is paramount. In the stable pH range, changes in ionic strength and counter-ion binding, which can be indirectly affected by pH, would modulate aggregate size and shape.

Table 1: Expected Effects of pH on this compound Aggregation

| pH Range | Chemical Stability | Primary Effects on Aggregation | Expected Aggregate Structures |

| Strongly Acidic (pH < 4) | Prone to hydrolysis. smolecule.comsaapedia.org | Molecular breakdown; loss of surfactant properties. | Disrupted aggregates, presence of hydrolysis products. |

| Weakly Acidic to Neutral (pH 4-7) | Generally stable. saapedia.org | The sulfate head group is fully ionized, promoting electrostatic repulsion between molecules. | Formation of spherical or ellipsoidal micelles. |

| Weakly Alkaline (pH 7-10) | Generally stable. saapedia.org | Stable micellar structures, potential for growth depending on concentration and ionic strength. | Ellipsoidal or rod-like micelles. |

| Strongly Alkaline (pH > 10) | Prone to hydrolysis (saponification). saapedia.org | Molecular breakdown; formation of oleate soaps which have their own pH-dependent aggregation. | Mixed system of parent surfactant and hydrolysis products. |

This table is generated based on general principles of surfactant chemistry and data from related compounds.

Formation of Liquid Crystalline Phases

Surfactants, including anionic types like this compound, are known to self-assemble into various lyotropic liquid crystalline phases at concentrations significantly above the critical micelle concentration (CMC). These phases represent a state of matter intermediate between a true isotropic liquid and a crystalline solid, possessing a high degree of molecular order. The formation of these phases is driven by a balance of hydrophobic and hydrophilic interactions, molecular geometry, and solution conditions such as temperature and ionic strength.

Common liquid crystalline phases formed by surfactants include:

Hexagonal Phase (I₁): Composed of cylindrical micelles packed into a hexagonal array.

Cubic Phase (V₁): Micelles (either spherical or bicontinuous) are arranged in a cubic lattice. These phases are often highly viscous and transparent.

Lamellar Phase (Lα): Consists of parallel bilayers of surfactant molecules separated by layers of solvent. This phase is responsible for the birefringence observed in many concentrated surfactant solutions.

Emulsification and Dispersion Mechanisms

This compound is an effective emulsifying agent, capable of facilitating the formation and enhancing the stability of emulsions, which are colloidal dispersions of one immiscible liquid in another. saapedia.org Its efficacy is rooted in its amphiphilic nature, allowing it to adsorb at the oil-water interface and reduce the interfacial tension.

Theory of Emulsion Stabilization: Electrostatic and Steric Contributions

The stabilization of emulsion droplets against coalescence is achieved through the generation of repulsive forces between them. This compound provides stability through a combination of electrostatic and steric mechanisms.

Electrostatic Stabilization : As an anionic surfactant, this compound dissociates in water, creating a negatively charged sulfate head group that orients towards the aqueous phase at the oil-water interface. youtube.com This imparts a net negative charge to the surface of the oil droplets. When two similarly charged droplets approach each other, they experience strong electrostatic repulsion, creating an energy barrier that prevents them from coming into close contact and coalescing. This mechanism is particularly effective in oil-in-water (O/W) emulsions.

Steric Stabilization : The hydrophobic part of the molecule, the butyl oleate tail, resides in the oil phase. This long hydrocarbon chain provides a physical, or steric, barrier on the droplet surface. scispace.com This layer of adsorbed tails prevents close approach and can also contribute to stability through unfavorable free energy changes (osmotic and entropic effects) when two layers begin to overlap. While electrostatic forces are often dominant for ionic surfactants, the steric contribution from the bulky oleate chain is also significant.

Factors Affecting Emulsion Formation and Stability

The ability of this compound to form a stable emulsion is not solely dependent on its presence but is influenced by a range of formulation and process variables.

Surfactant Concentration : Increasing the surfactant concentration generally improves emulsion stability by ensuring more complete coverage of the droplet interface and reducing interfacial tension. researchgate.net This leads to the formation of smaller droplets during homogenization and a more robust barrier against coalescence. Studies on other surfactants show a clear trend of decreasing water separation (indicating higher stability) as surfactant concentration increases. researchgate.net

Salinity (Electrolyte Concentration) : The presence of salts can have a complex effect. For some water-in-oil (w/o) nanoemulsions, the addition of an electrolyte like NaCl to the aqueous phase can lead to the formation of smaller, more stable droplets. acs.org However, for o/w emulsions stabilized by ionic surfactants, high salt concentrations can compress the electrical double layer, shielding the electrostatic repulsion and potentially leading to instability and flocculation.

pH : As discussed in section 4.2.3, pH extremes can cause hydrolysis of the surfactant, destroying its emulsifying ability. saapedia.org Within its stable range, pH can still influence emulsion stability by affecting the charge density and interactions at the interface. scispace.com

Temperature : Temperature can alter surfactant solubility, interfacial tension, and the viscosity of the phases, thereby impacting emulsion stability. For this compound, which is heat resistant, moderate temperature changes may have less effect, but excessive heat can accelerate degradation and coalescence. saapedia.org

Table 2: Influence of Key Factors on Emulsion Stability

| Factor | Effect on Emulsion Properties | Rationale |

| Increasing Surfactant Concentration | Generally increases stability and decreases droplet size. researchgate.net | Leads to a lower interfacial tension and a more rigid, complete interfacial film. youtube.com |

| Addition of Salt (Salinity) | Variable; can increase or decrease stability. | Compresses the electrical double layer, reducing electrostatic repulsion. May improve stability in certain w/o systems. acs.org |

| Changes in pH | Stability is highest in weak acid/alkali; instability at extremes. saapedia.org | Hydrolysis of the ester linkage outside the stable pH range destroys the surfactant molecule. smolecule.com |

| Temperature Increase | Can decrease stability. | Increases droplet kinetic energy (Brownian motion), potentially overcoming repulsive barriers. |

This table synthesizes general principles of emulsion science and findings from related surfactant systems.

Interfacial Rheology of Emulsion Films

The long-term stability of an emulsion is often dictated not just by the reduction in interfacial tension, but by the rheological properties (the viscoelasticity) of the surfactant film at the droplet interface. nih.govresearchgate.net A highly viscoelastic interfacial film can effectively dampen and resist deformations caused by mechanical stress or droplet collisions, thereby preventing coalescence. researchgate.net

The dilatational elasticity of the film, in particular, helps resist the thinning and drainage of the liquid between two approaching droplets. nih.gov Research on other surfactants has shown a direct correlation between a higher interfacial dilatational viscoelastic modulus and greater emulsion stability. nih.govresearchgate.net Surfactants that can form strong, cohesive films are better at preventing Ostwald ripening (the growth of larger droplets at the expense of smaller ones) and coalescence. While specific interfacial rheology data for this compound is limited, its structure suggests it forms a fluid-like film whose strength would be a key determinant of its performance as a stabilizer.

Role in Pickering Emulsions (if applicable to this specific compound class)

Pickering emulsions are stabilized by solid particles that adsorb to the oil-water interface, rather than by soluble amphiphilic molecules like this compound. Therefore, this compound, being a soluble surfactant, does not form Pickering emulsions on its own.

However, soluble surfactants can play a secondary role in particle-stabilized systems. For instance, they can be used to modify the wettability of the solid particles, making them more effective stabilizers. A study on switchable Pickering emulsions used a soluble cationic surfactant to hydrophobize nanosilica particles in situ, allowing them to stabilize the emulsion. nih.gov In a similar hypothetical scenario, this compound could potentially be used to modify the surface of positively charged or amphoteric particles to control their positioning at the oil-water interface. Its primary role, however, remains as a classical molecular emulsifier, not as the particulate stabilizer required for a true Pickering emulsion.

Foaming Properties and Foam Stability

The ability of a surfactant to form a stable foam is a critical attribute for its application in numerous industrial and consumer products, including detergents, cleaning agents, and personal care items. The generation and stabilization of foam are complex phenomena governed by the surfactant's ability to reduce surface tension at the air-water interface and to form a resilient film around entrapped air bubbles. This compound, as an anionic surfactant, exhibits characteristic foaming properties that are influenced by its molecular structure and concentration, as well as its interactions with other surfactants.

Influence of Molecular Structure and Concentration on Foam Characteristics

The molecular architecture of this compound, featuring a long hydrophobic oleate chain, a butyl ester group, and a hydrophilic sulfate group, dictates its behavior at interfaces and, consequently, its foaming characteristics. The foaming ability of surfactants is often evaluated using standardized methods like the Ross-Miles test, which measures the initial foam height and its stability over time. nacituran.comkruss-scientific.com

The concentration of the surfactant solution is another critical factor. Below the critical micelle concentration (CMC), an increase in surfactant concentration generally leads to an increase in both foamability and foam stability as more surfactant molecules are available to populate the air-water interface. However, at concentrations significantly above the CMC, the foam volume may plateau or even decrease. Recent studies on oleic acid/sodium oleate systems have shown that foaming behavior is highly sensitive to pH over a range of 7–13, with the CMC fluctuating over different values. cern.ch

The introduction of a butyl ester group and the position of the sulfate group along the oleate chain in this compound add further complexity to its packing at the interface, which in turn affects the viscoelasticity of the foam lamellae. The presence of the double bond in the oleate chain introduces a kink, which can disrupt close packing and potentially influence foam stability.

While a specific data table for the foaming properties of this compound is not available, the following table illustrates typical data obtained from a Ross-Miles test for a generic anionic surfactant, showing the effect of concentration on foam height and stability.

Table 1: Representative Foam Characteristics of an Anionic Surfactant as a Function of Concentration (Ross-Miles Test at 40°C)

| Surfactant Concentration (g/L) | Initial Foam Height (mm) | Foam Height after 5 min (mm) |

| 0.5 | 110 | 80 |

| 1.0 | 150 | 125 |

| 2.0 | 180 | 160 |

This table presents illustrative data for a typical anionic surfactant and is not specific to this compound.

Synergistic Effects with Other Surfactants in Foaming Systems

In many practical applications, surfactants are used in mixtures to achieve performance benefits that cannot be obtained from a single surfactant. The foaming properties of this compound can be significantly modified through synergistic or antagonistic interactions when combined with other types of surfactants, such as non-ionic or amphoteric surfactants.

Synergism in foaming occurs when the performance of the mixture is greater than the sum of the individual components. This is often attributed to more favorable packing of the different surfactant molecules at the air-water interface, leading to a reduction in electrostatic repulsion between the head groups of the anionic surfactant and the formation of a more condensed and elastic interfacial film. For instance, the addition of a non-ionic surfactant to an anionic surfactant solution can lead to a significant increase in foam stability.

Conversely, antagonistic effects, where the foam performance of the mixture is worse than that of the individual components, can also occur. This may be due to unfavorable geometric packing or specific interactions that weaken the interfacial film.

While specific research detailing the synergistic foaming effects of this compound is limited, studies on similar anionic surfactants provide insights. For example, the addition of an amine oxide surfactant has been shown to boost the foam of anionic surfactants. rice.edu Patents related to consumer products often list this compound in combination with other surfactants like sodium lauryl sulfate and cocamidopropyl betaine, suggesting its utility in mixed surfactant systems for modifying foam characteristics. google.comgoogleapis.comgoogle.comgoogleapis.comgoogleapis.com

The following table provides a hypothetical representation of the synergistic effects on foam stability when an anionic surfactant like this compound is mixed with a non-ionic surfactant.

Table 2: Hypothetical Foam Stability of a Mixed Surfactant System

| Surfactant System (1 g/L total concentration) | Initial Foam Height (mm) | Foam Height after 5 min (mm) |

| Anionic Surfactant (100%) | 150 | 125 |

| Non-ionic Surfactant (100%) | 80 | 60 |

| Anionic/Non-ionic (50:50) | 160 | 150 |

This table illustrates a hypothetical synergistic effect and the data is not based on experimental results for this compound.

Further research with detailed experimental data is necessary to fully elucidate the specific foaming properties of this compound and its behavior in mixed surfactant systems.

Mechanistic Investigations of Functional Performance

Solubilization Capacity and Mechanism for Hydrophobic Compounds

Butyl oleate (B1233923) sulfate (B86663) sodium salt is an effective anionic surfactant that enhances the aqueous solubility of otherwise insoluble hydrophobic compounds. smolecule.com The mechanism is based on its amphiphilic nature, possessing a long, hydrophobic oleate tail and a polar, hydrophilic sulfate head group. In aqueous solutions, when the concentration of the surfactant surpasses a threshold known as the Critical Micelle Concentration (CMC), the individual molecules (monomers) self-assemble into organized aggregates called micelles. wikipedia.orgnih.gov

These micelles have a distinct structure featuring a core composed of the hydrophobic oleate chains, shielded from the aqueous bulk phase by an outer shell of the hydrophilic sulfate head groups. nih.gov Hydrophobic substances, such as oils and non-polar active ingredients, can be incorporated into the non-polar core of these micelles. This process, termed micellar solubilization, allows for the stable dispersion of hydrophobic materials in water, creating a thermodynamically stable solution. nih.govacs.org

Table 1: Representative Critical Micelle Concentration (CMC) Values for Anionic Surfactants in Water

Note: These values are for comparative context and can vary with purity and solution conditions.

| Surfactant | Approximate CMC (mmol/L) at 25°C | Reference |

|---|---|---|

| Sodium Octyl Sulfate | 130 | wikipedia.org |

| Sodium Dodecyl Sulfate (SDS) | 8.3 | wikipedia.org |

| Sodium Tetradecyl Sulfate | 2.1 | wikipedia.org |

| N-lauroyl sarcosine (B1681465) sodium salt | 14.6 | unicam.it |

Wetting and Spreading Dynamics on Various Substrates

The utility of Butyl oleate sulfate sodium salt as a wetting and spreading agent is a direct consequence of its ability to reduce surface and interfacial tension. smolecule.com When a droplet of an aqueous solution containing this surfactant is placed on a hydrophobic (low-energy) surface, such as a polymer film or a waxy leaf, the surfactant molecules migrate to the solid-liquid interface.

The fundamental mechanism involves the adsorption of the surfactant onto the substrate. The hydrophobic oleate tails have a strong affinity for the non-polar surface and adsorb onto it, leaving the hydrophilic sulfate head groups oriented towards the aqueous phase. acs.orgnih.gov This orientation effectively transforms the hydrophobic surface into a more hydrophilic one, which lowers the contact angle between the droplet and the surface. A lower contact angle allows the droplet to overcome its own cohesive forces and spread out over a larger area. acs.org

The dynamics of this process typically involve a rapid initial phase of surfactant adsorption and droplet spreading, which slows as the system approaches an equilibrium state. nih.gov The molecular structure of the surfactant plays a critical role in its wetting efficiency. Factors such as the length of the hydrophobic chain and the nature of the hydrophilic head group determine how densely the molecules can pack at the interface and how effectively they can lower the interfacial tension. nih.gov The sulfate head group is known to be highly hydrophilic, contributing to a strong wetting effect. nih.govnih.gov

Table 2: Influence of Anionic Surfactant Structure on Wetting Performance

Illustrative data based on the behavior of different anionic surfactants on a hydrophobic coal surface, demonstrating the impact of molecular structure. The spreading coefficient is a measure of wetting efficiency.

| Surfactant Type | Key Structural Feature | Relative Wetting Performance | Reference |

|---|---|---|---|

| Sodium Dodecyl Benzene Sulfonate (SDBS) | Aromatic ring in tail | Highest Spreading Coefficient | nih.gov |

| Sodium Dodecyl Sulfate (SDS) | Sulfate head group | Intermediate Spreading Coefficient | nih.gov |

| Sodium Dodecyl Sulfonate (SDDS) | Sulfonate head group (less hydrophilic than sulfate) | Lowest Spreading Coefficient | nih.gov |

Interactions with Polymeric Systems and Solid Surfaces

The functional performance of this compound is often modulated by its interactions with other components in a formulation, particularly solid surfaces and water-soluble polymers. smolecule.com

Interactions with Solid Surfaces: The adsorption of this compound onto surfaces is highly dependent on the nature of the substrate. On hydrophobic surfaces, the primary driving force for adsorption is the hydrophobic interaction between the oleate tail and the non-polar surface. nih.gov On hydrophilic surfaces, such as silica (B1680970) or clays (B1170129), the interaction is more complex. There can be electrostatic repulsion between the anionic sulfate head group and a negatively charged surface, but adsorption can still occur through other mechanisms or in the presence of cations that can bridge the charges. nih.govnih.gov

Interactions with Polymeric Systems: In aqueous solutions, anionic surfactants like this compound can interact strongly with water-soluble polymers such as polyacrylamides or natural gums like xanthan gum. nih.govmdpi.com These interactions can lead to synergistic effects, most notably a significant increase in solution viscosity. This "synergistic thickening" arises from the formation of mixed aggregates where surfactant micelles bind to the polymer chains, creating a complex, interconnected network. mdpi.comresearchgate.net If the polymer is also anionic, electrostatic repulsion between the surfactant and the polymer can cause the polymer chain to uncoil and adopt a more extended conformation, which also contributes to an increase in viscosity. nih.gov These interactions are critical in formulating products with specific rheological profiles, such as gels and thickeners.

Rheological Behavior of this compound Solutions and Gels

At concentrations significantly above the CMC, this compound, similar to other oleate-based surfactants, can form more complex, ordered structures known as liquid crystalline phases. nih.govrsc.org The formation of phases, such as the lamellar phase where surfactant bilayers are stacked, leads to a dramatic change in the solution's rheology, often resulting in the formation of a viscoelastic gel. utwente.nlcosmeticsandtoiletries.com

Solutions and gels formed from these structures exhibit distinct non-Newtonian behavior, specifically shear-thinning. nih.gov This means their viscosity is not constant; it decreases as the applied shear rate increases. At rest or under low shear, the ordered lamellar structures create a highly viscous, gel-like state. When subjected to high shear, these structures can align with the direction of flow or break apart into smaller units, resulting in a significant reduction in viscosity. nih.govutwente.nl

The gels formed by this compound are characterized by their viscoelasticity, meaning they exhibit both viscous (liquid-like) and elastic (solid-like) properties. This is quantified by the storage modulus (G'), which represents the elastic component (energy stored), and the loss modulus (G''), which represents the viscous component (energy dissipated). nih.gov In a stable gel, G' is typically greater than G'', indicating that the material behaves more like a solid at rest. cosmeticsandtoiletries.com This elasticity originates from the organized, space-filling network of surfactant assemblies. rsc.org

The shear stability of these gels is a critical performance parameter. While the gel structure provides high viscosity at rest, it is susceptible to breakdown under high shear stress or elevated temperatures. This can lead to a potentially irreversible loss of viscosity. researchgate.net However, the stability of these surfactant gels can be significantly improved. The incorporation of polymers or nanoparticles can reinforce the gel network, enhancing its mechanical strength and resistance to shear, a principle widely used to create robust formulations for industrial applications. mdpi.comnih.govmdpi.com

Table 3: General Rheological Characteristics of Oleate-Based Surfactant Gels

This table summarizes typical behaviors observed in concentrated oleate surfactant systems that form lamellar or other liquid crystalline phases.

| Property | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| Behavior at Rest | High viscosity, gel-like consistency | Formation of an interconnected network of lamellar liquid crystals or other ordered aggregates. | rsc.orgcosmeticsandtoiletries.com |

| Viscoelasticity | Storage modulus (G') > Loss modulus (G'') | The elastic nature of the ordered surfactant network dominates over viscous flow. | cosmeticsandtoiletries.comnih.gov |

| Behavior Under Shear | Shear-thinning (viscosity decreases with increasing shear rate) | Alignment and/or breakdown of the liquid crystalline structures under flow. | utwente.nlnih.gov |

| Shear Stability | Structure can break at high shear or temperature, leading to viscosity loss. Stability can be enhanced by additives. | Disruption of the non-covalent interactions holding the surfactant network together. Additives can reinforce this network. | mdpi.comresearchgate.net |

Applications in Advanced Chemical and Materials Engineering

Utilization in Textile Processing Technologies

In the textile industry, butyl oleate (B1233923) sulfate (B86663) sodium salt serves multiple functions, contributing to the efficiency of manufacturing processes and the quality of the final products. smolecule.comatamankimya.com

As a key ingredient in spinning oils, butyl oleate sulfate sodium salt is applied to fibers like cotton filament and staples. saapedia.orgsmolecule.com Its primary function is to act as a lubricant, which provides a smooth and protective effect on the fibers. saapedia.org This lubrication is crucial for reducing friction during the spinning process, which in turn enhances the quality and processing efficiency of the fibers. smolecule.com While natural oils and fats have traditionally been used, more oxidatively stable synthetic oils are now often preferred. researchgate.net

This compound also plays a significant role as an auxiliary agent in dyeing and printing processes. smolecule.comatamankimya.com It functions as a wetting agent and a softening agent. saapedia.org Its application improves dye uptake by the fabric, leading to more vibrant and evenly colored textiles. smolecule.com Furthermore, it contributes to a softer feel of the final fabric. smolecule.com In some cases, it can also act as a dye assistant for leather. lubeperformanceadditives.com

Role as a Coupling Agent for Solvent Systems

This compound also functions as a coupling agent for solvent systems. vicchem.comatamankimya.com A coupling agent acts as a bridge between two otherwise immiscible phases, allowing for the creation of a stable, homogenous solution. This property is particularly useful in formulations that require the combination of different solvents or the incorporation of an active ingredient into a solvent base where it would otherwise be insoluble.

Facilitation of Polymerization Processes (e.g., Emulsion Polymerization)